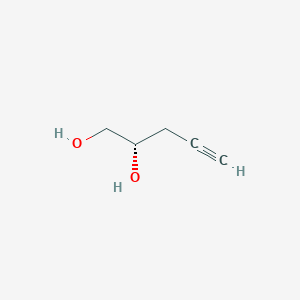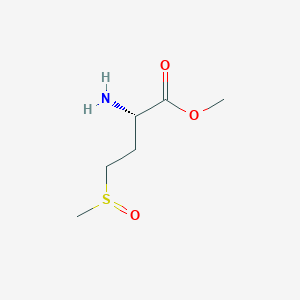
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is a chemical compound with the molecular formula C₆H₁₃NO₃S. This compound is a derivative of butanoic acid and contains an amino group, a methylsulfinyl group, and a methyl ester group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- typically involves the reaction of butanoic acid derivatives with appropriate reagents to introduce the amino and methylsulfinyl groups. One common method involves the use of L-methionine sulfoxide as a starting material, which undergoes esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where butanoic acid derivatives are reacted with methanol in the presence of catalysts to produce the methyl ester. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding simpler derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simplified butanoic acid derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study protein modifications and interactions. It serves as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems .
Medicine
In medicine, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is investigated for its potential therapeutic properties. It is studied for its role in modulating enzyme activities and as a potential drug candidate for various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylsulfinyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Methionine Sulfoxide: A closely related compound with similar structural features but without the ester group.
Butanoic acid, 2-methyl-, methyl ester: Another related compound with a different substitution pattern.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: A compound with a trifluoromethyl group instead of the methylsulfinyl group.
Uniqueness
Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it valuable for various applications .
Propiedades
Número CAS |
83069-44-7 |
|---|---|
Fórmula molecular |
C6H13NO3S |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-4-methylsulfinylbutanoate |
InChI |
InChI=1S/C6H13NO3S/c1-10-6(8)5(7)3-4-11(2)9/h5H,3-4,7H2,1-2H3/t5-,11?/m0/s1 |
Clave InChI |
KWEJHUFCEXDKPM-ITZCMCNPSA-N |
SMILES isomérico |
COC(=O)[C@H](CCS(=O)C)N |
SMILES canónico |
COC(=O)C(CCS(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


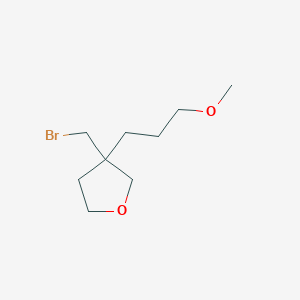
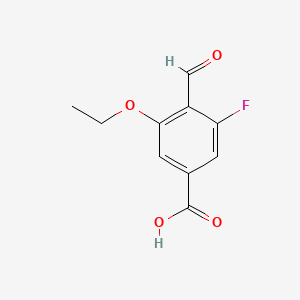
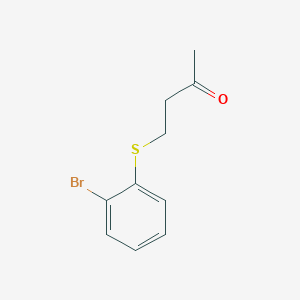

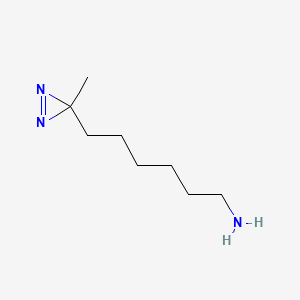
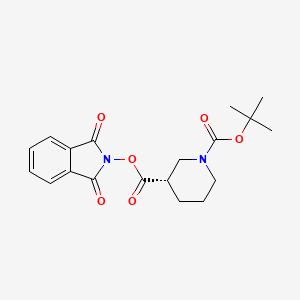
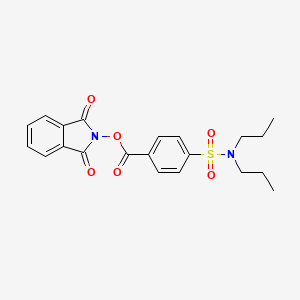
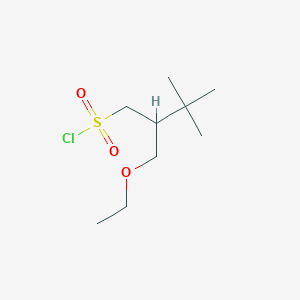
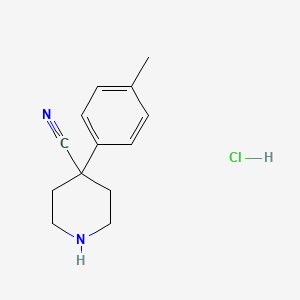
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
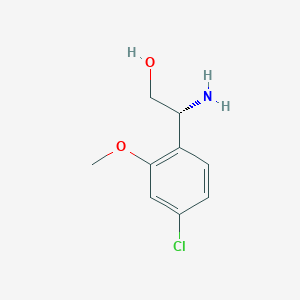
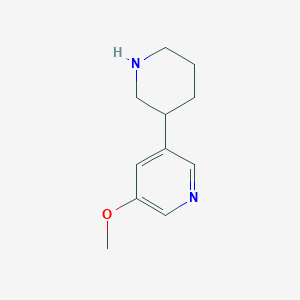
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
